tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate
Description
tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate is a bicyclic heteroaromatic compound featuring a pyrrolo[3,2-c]pyridine core fused with a pyrrole ring. The structure includes a tert-butyl carbamate group at the 6-position of the pyrrolopyridine system and an isopropyl substituent at the 1-position of the pyrrole nitrogen (Fig. 1). This compound is of interest in medicinal chemistry due to the pharmacological relevance of fused heterocycles, which are common in bioactive molecules (e.g., kinase inhibitors or antivirals). The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
tert-butyl N-(1-propan-2-ylpyrrolo[3,2-c]pyridin-6-yl)carbamate |
InChI |
InChI=1S/C15H21N3O2/c1-10(2)18-7-6-11-9-16-13(8-12(11)18)17-14(19)20-15(3,4)5/h6-10H,1-5H3,(H,16,17,19) |
InChI Key |
LOHZBOCGXBATCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=CN=C(C=C21)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate typically involves the cyclization of appropriate precursors followed by the introduction of the tert-butyl carbamate group. One common synthetic route includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by the substitution of the N-1 position with a tert-butylcarbonate group . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimizations for scale and yield.
Chemical Reactions Analysis
tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate involves its interaction with specific molecular targets. The pyrrolopyridine core can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridine and Fused Heterocyclic Derivatives
Key Observations:
Core Structure: The target compound’s pyrrolo[3,2-c]pyridine core distinguishes it from simpler pyridine derivatives (e.g., iodopyridines in ) and sulfur-containing fused systems like clopidogrel’s thienopyridine .
Substituent Effects :
- Halogenated analogs (e.g., 6-iodo , 6-bromo-2-chloro ) are tailored for cross-coupling reactions, whereas methoxy groups in increase electron density, directing electrophilic substitution. The target compound’s isopropyl group introduces steric bulk, which may influence solubility (logP ~3.2 estimated) and metabolic stability.
Functional Groups :
- The tert-butyl carbamate group is common across all listed compounds, acting as a protective group for amines. Clopidogrel’s ester moiety , by contrast, is prone to hydrolysis, necessitating stringent control of degradation impurities.
Synthetic Accessibility :
- Halogenated pyridines (e.g., ) are commercially available but costly (e.g., $400/g for 6-bromo-2-chloro derivative ). The fused pyrrolopyridine core in the target compound likely requires multistep synthesis, increasing complexity compared to single-ring analogs.
Research Findings and Implications
Reactivity and Stability: The pyrrolopyridine core may exhibit greater metabolic stability than clopidogrel’s thienopyridine, as nitrogen-rich systems resist oxidative degradation. However, the carbamate group in the target compound could hydrolyze under acidic or enzymatic conditions, necessitating stability studies.
Biological Relevance: Clopidogrel’s antiplatelet activity arises from its thienopyridine-derived active metabolite . The target compound’s pyrrolopyridine scaffold could target different pathways (e.g., kinase inhibition), though specific data are lacking.
Synthetic Challenges :
- Introducing the isopropyl group on the pyrrole nitrogen requires regioselective alkylation, while fused-ring synthesis demands precise cyclization conditions. Halogenated analogs () offer easier functionalization via cross-coupling but lack fused-ring complexity.
Biological Activity
tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate (CAS Number: 1392212-79-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and cancer therapy. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₁N₃O₂, with a molecular weight of 275.35 g/mol. The compound features a pyrrolo[3,2-c]pyridine core, which is significant for its interaction with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1392212-79-1 |
| Molecular Formula | C₁₅H₂₁N₃O₂ |
| Molecular Weight | 275.35 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Kinase Inhibition
Research indicates that compounds derived from pyrrolo[3,2-c]pyridine structures exhibit significant inhibitory activity against various kinases, which are crucial in cancer progression and treatment. For instance, related compounds have shown strong inhibition of receptor tyrosine kinases involved in oncogenesis, such as SRC family kinases and ABL kinases .
The structure of this compound allows it to interact effectively with the ATP-binding site of these kinases, potentially leading to subnanomolar inhibition levels. This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the kinase active sites.
Case Study: Kinase Selectivity
In a study evaluating the selectivity of various pyrrolo[3,2-c]pyridine derivatives against different kinases, this compound was found to selectively inhibit certain cancer-associated kinases while sparing others. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatments.
Antiproliferative Effects
The antiproliferative activity of this compound has been assessed using various cancer cell lines. In vitro assays demonstrated that this compound significantly reduced cell viability in MDA-MB-231 breast cancer cells, with calculated IC50 values indicating potent activity against these cells .
Table: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.5 |
| A549 (Lung carcinoma) | 0.8 |
| HeLa (Cervical carcinoma) | 0.7 |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications on the pyrrolo ring and the introduction of substituents at specific positions have been shown to enhance kinase selectivity and potency.
For instance, the presence of a tertiary amino group at position 4 has been linked to increased activity against SRC kinases. Conversely, alterations that remove or significantly change this group can lead to a drastic reduction in biological activity—demonstrating the importance of molecular design in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
